2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate
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Overview
Description
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate is a complex organic compound that features a diazonium group, an alkyne, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate typically involves the diazotization of an amine precursor followed by coupling with an alkyne. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for the diazotization step, and a copper(I) catalyst for the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The diazonium group can be reduced to form an amine.
Substitution: The diazonium group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as halides, cyanides, or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate involves the interaction of its diazonium group with various nucleophiles, leading to the formation of new chemical bonds. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The phenyl ring provides stability and enhances the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate: Similar structure but with a longer alkyne chain.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Contains a similar alkyne group but different functional groups.
Uniqueness
2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate is unique due to its combination of a diazonium group, an alkyne, and a phenyl ring, which provides a versatile platform for various chemical reactions and applications
Properties
CAS No. |
138308-56-2 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-diazo-1-(2-pent-1-ynylphenyl)propan-1-one |
InChI |
InChI=1S/C14H14N2O/c1-3-4-5-8-12-9-6-7-10-13(12)14(17)11(2)16-15/h6-7,9-10H,3-4H2,1-2H3 |
InChI Key |
XOJXEQLYPSKOSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=CC=C1C(=O)C(=[N+]=[N-])C |
Origin of Product |
United States |
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